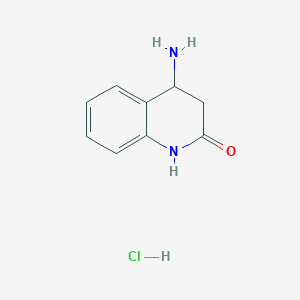

![molecular formula C5H11Cl2N3 B3107441 [1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride CAS No. 1609409-09-7](/img/structure/B3107441.png)

[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride

Vue d'ensemble

Description

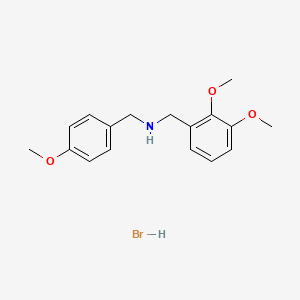

“[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the IUPAC name 1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride . It is an endogenous agonist at histamine receptors (H1-4) .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular weight of “this compound” is 184.07 . The InChI code is 1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Applications De Recherche Scientifique

Applications in Dermatology and Skin Disorders

Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system by inducing cytokines like IFN-α, -β, and various interleukins. Although imiquimod itself doesn't exhibit inherent antiviral or antiproliferative activity in vitro, it stimulates cytokine production in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor effects. This has justified its use as a topical agent for various skin diseases such as genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. Its application has been well-tolerated in clinical studies with minimal side effects, making it a promising drug for treating various skin disorders and infections (Syed, 2001).

Role in Corrosion Inhibition

Imidazoline and its derivatives serve as effective corrosion inhibitors due to their chemical structure, which includes a 5-membered heterocyclic ring with nitrogen atoms that readily adsorb onto metal surfaces. They are notable for their low toxicity, affordability, and environmental friendliness. Additionally, the structural modification of imidazoline enhances its effectiveness as a corrosion inhibitor, particularly in the petroleum industry. This review outlines their chemical structures, properties, synthesis processes, and performance evaluations, highlighting their extensive application as corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Utilization in Catalysis

Imidazoles, benzimidazoles, and other amine compounds, including 1-(1H-imidazol-2-yl)ethyl]amine derivatives, are utilized in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are crucial in organic synthesis, and the recyclable nature of these catalysts makes them suitable for commercial applications. The review highlights the importance of these systems in various reactions and the potential of these catalysts in enhancing organic synthesis, opening new avenues for the development and commercialization of such catalyst systems (Kantam et al., 2013).

Application in Sour Corrosion Inhibition

The progress in developing sour corrosion inhibitors has identified imidazoline-based inhibitors as a key focus due to their strengths over other classes like amine-based, polymer-based, and Gemini-surfactant-based inhibitors. The shift from amine-based chemistries to imidazoline and quaternary salt chemistries underscores the evolving technology and the need for continued research in this domain to address the knowledge gaps and direct future research in sour corrosion inhibitors (Obot et al., 2019).

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

, imidazole derivatives are known to be involved in a variety of biological processes. For instance, some imidazole derivatives are products of histamine 1-methyltransferase in the pathway of histidine metabolism .

Result of Action

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWLRTUEVSNHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

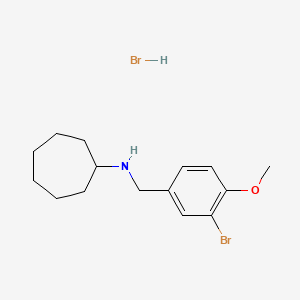

![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/structure/B3107366.png)

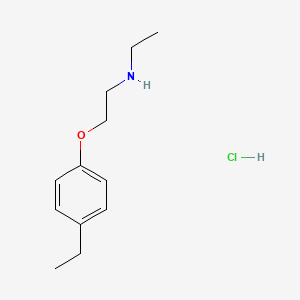

amine hydrochloride](/img/structure/B3107400.png)

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)

amine hydrobromide](/img/structure/B3107427.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)

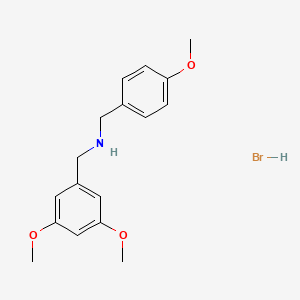

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)